molecular formula C21H12F2N4OS B2796548 4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895435-58-2

4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2796548
CAS No.: 895435-58-2
M. Wt: 406.41
InChI Key: UBBFBPYGQKLWND-UHFFFAOYSA-N
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Description

4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and a suitable carboxylic acid derivative.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide.

    Coupling with Pyridine Derivative: The final step might involve coupling the benzothiazole intermediate with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits interesting biological activities such as enzyme inhibition or receptor binding.

Medicine

If the compound shows promising biological activity, it might be developed into a drug candidate for the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In industry, it could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include kinases, proteases, or receptors, and pathways involved might include signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
  • 4-cyano-N-(4,6-dichlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
  • 4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Uniqueness

The uniqueness of 4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide might lie in its specific substitution pattern, which could confer unique chemical and biological properties. For example, the presence of fluorine atoms might enhance its metabolic stability or binding affinity to biological targets.

Properties

IUPAC Name

4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F2N4OS/c22-16-8-17(23)19-18(9-16)29-21(26-19)27(12-14-2-1-7-25-11-14)20(28)15-5-3-13(10-24)4-6-15/h1-9,11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBFBPYGQKLWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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